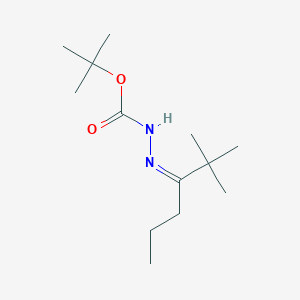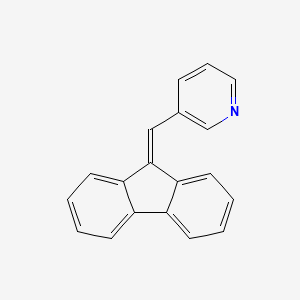
3-(9h-Fluoren-9-ylidenemethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-Fluoren-9-ylidenemethyl)pyridine: is an organic compound with the molecular formula C19H13N It is characterized by a pyridine ring attached to a fluorenylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-ylidenemethyl)pyridine typically involves the condensation of fluorenone with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(9H-Fluoren-9-ylidenemethyl)pyridine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Reduced forms of the fluorenylidene moiety.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-(9H-Fluoren-9-ylidenemethyl)pyridine is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study cellular processes and molecular interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(9H-Fluoren-9-ylidenemethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorenylidene moiety can engage in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions influence the compound’s biological activity and its role in catalysis.
Comparación Con Compuestos Similares
- 9H-Fluoren-9-ylidenemethylbenzene
- 9H-Fluoren-9-ylidenemethylthiophene
- 9H-Fluoren-9-ylidenemethylfuran
Comparison: Compared to these similar compounds, 3-(9H-Fluoren-9-ylidenemethyl)pyridine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and coordination capabilities. This makes it more versatile in forming complexes with metals and participating in a wider range of chemical reactions.
Propiedades
Número CAS |
3239-00-7 |
|---|---|
Fórmula molecular |
C19H13N |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
3-(fluoren-9-ylidenemethyl)pyridine |
InChI |
InChI=1S/C19H13N/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)12-14-6-5-11-20-13-14/h1-13H |
Clave InChI |
BLCSWOVDOADBOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


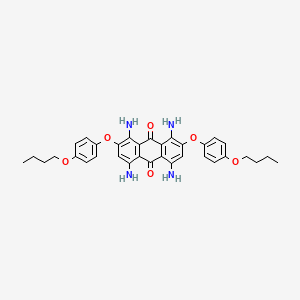


![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
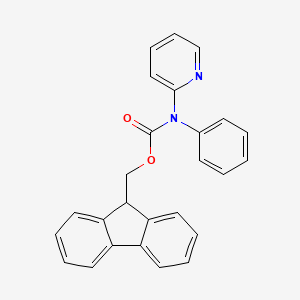
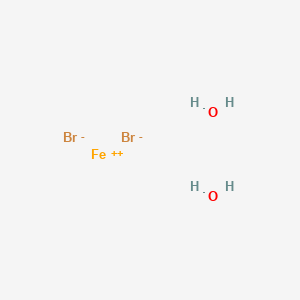
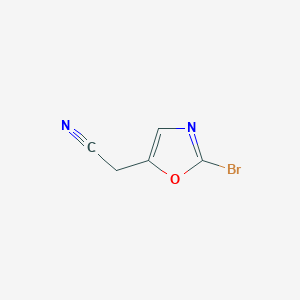
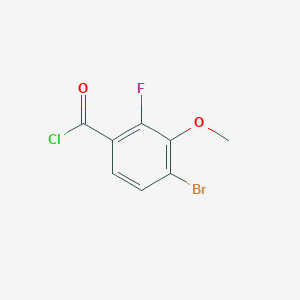
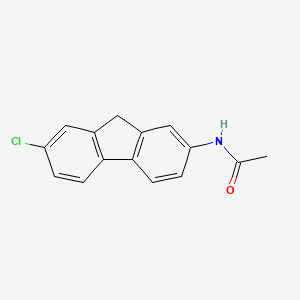


![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)
